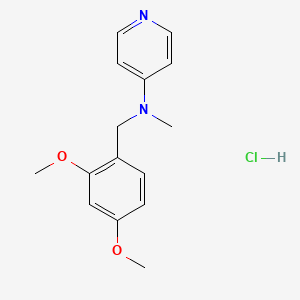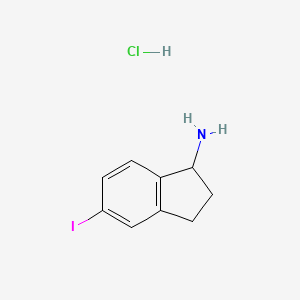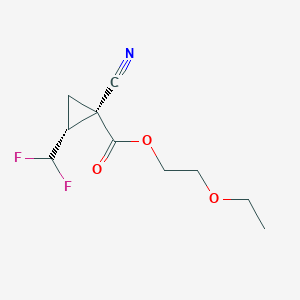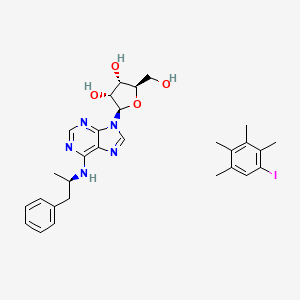![molecular formula C8H4O4S4 B12828011 [2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of dithiolylidene derivatives This compound is characterized by its unique structure, which includes two dithiolylidene rings connected by a biaryl linkage and carboxylic acid groups at the 4,4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of the Dithiolylidene Rings: The dithiolylidene rings can be synthesized through the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions.
Coupling of the Dithiolylidene Rings: The two dithiolylidene rings are then coupled using a biaryl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated dithiolylidene precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its ability to form charge-transfer complexes.
Materials Science: Employed in the development of semiconducting materials and conductive polymers.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its ability to form charge-transfer complexes with electron-accepting materials. This is facilitated by the conjugated system of the dithiolylidene rings, which allows for efficient charge transfer. The molecular targets and pathways involved include interactions with semiconducting crystals and the formation of conductive pathways in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzotetrathiafulvalene: Another dithiolylidene derivative with similar electronic properties.
Tetrathiafulvalene: Known for its use in organic electronics and materials science.
Bis(ethylenedithio)tetrathiafulvalene: Used in the development of organic superconductors.
Uniqueness
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to its specific biaryl linkage and carboxylic acid groups, which provide additional functionalization options and enhance its solubility and processability in various applications.
Eigenschaften
Molekularformel |
C8H4O4S4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2Z)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7- |
InChI-Schlüssel |
FGYHNTCTNVUNTF-FPLPWBNLSA-N |
Isomerische SMILES |
C1=C(S/C(=C\2/SC=C(S2)C(=O)O)/S1)C(=O)O |
Kanonische SMILES |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)

![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)

![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)


![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)


